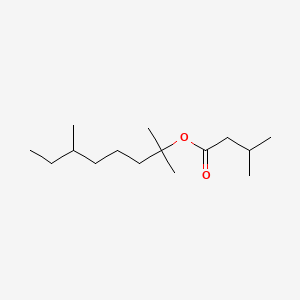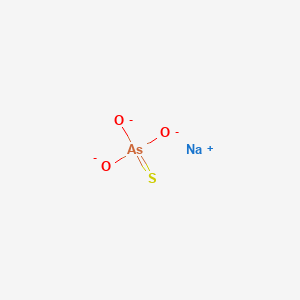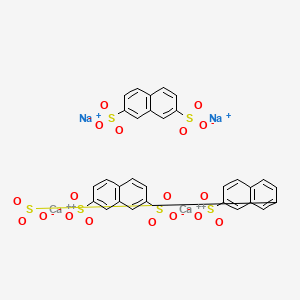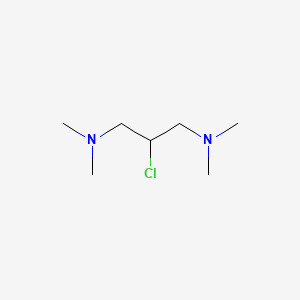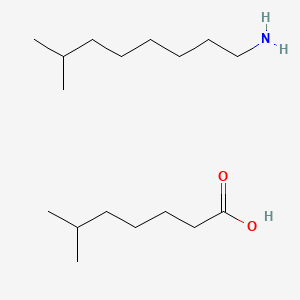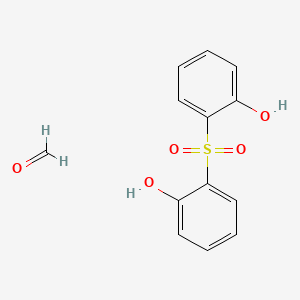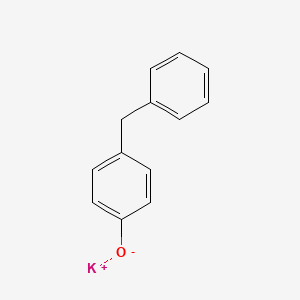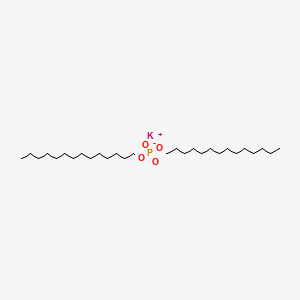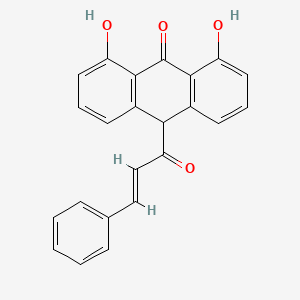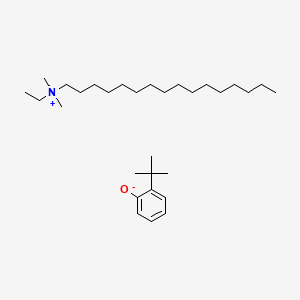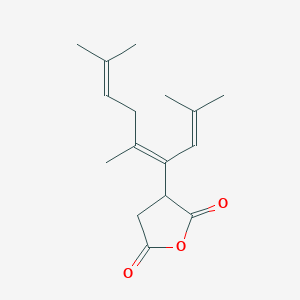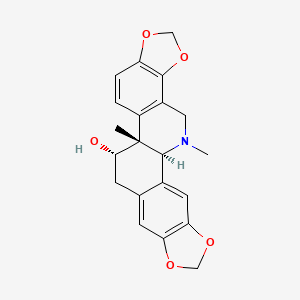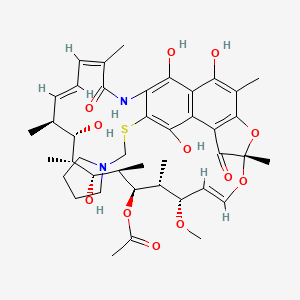
Rifamycin, 3-((1-pyrrolidinylmethyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rifamycin, 3-((1-pyrrolidinylmethyl)thio)- is a derivative of the rifamycin class of antibiotics. Rifamycins are known for their potent antibacterial properties, particularly against Gram-positive and some Gram-negative bacteria. They are widely used in the treatment of tuberculosis, leprosy, and other bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rifamycin, 3-((1-pyrrolidinylmethyl)thio)- typically involves the modification of rifamycin SV. The process includes the reaction of rifamycin SV with 1-pyrrolidinylmethyl thiol under specific conditions to introduce the thioether group. The reaction is usually carried out in an organic solvent such as tetrahydrofuran, with the presence of a base to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of rifamycin derivatives often employs continuous flow synthesis to enhance efficiency and yield. This method involves the use of microreactors to control reaction conditions precisely, leading to higher yields and reduced costs. For example, the continuous flow synthesis of rifampicin, a related compound, has been shown to achieve a 67% overall yield .
Chemical Reactions Analysis
Types of Reactions: Rifamycin, 3-((1-pyrrolidinylmethyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the thioether position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioethers.
Scientific Research Applications
Rifamycin, 3-((1-pyrrolidinylmethyl)thio)- has several scientific research applications:
Chemistry: Used as a model compound to study thioether chemistry and nucleophilic substitution reactions.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Explored for its efficacy in treating tuberculosis and other mycobacterial infections.
Industry: Utilized in the development of new antibiotics and as a reference compound in quality control
Mechanism of Action
The antibacterial activity of rifamycin, 3-((1-pyrrolidinylmethyl)thio)- is primarily due to its inhibition of bacterial RNA polymerase. By binding to the beta subunit of the enzyme, it prevents the transcription of bacterial DNA into RNA, thereby inhibiting protein synthesis and leading to bacterial cell death .
Comparison with Similar Compounds
Rifampicin: Another rifamycin derivative used to treat tuberculosis.
Rifabutin: Used for treating Mycobacterium avium complex infections.
Rifapentine: Similar to rifampicin but with a longer half-life.
Rifaximin: Used to treat traveler’s diarrhea and hepatic encephalopathy
Uniqueness: Rifamycin, 3-((1-pyrrolidinylmethyl)thio)- is unique due to the presence of the thioether group, which can influence its pharmacokinetic properties and potentially enhance its antibacterial activity compared to other rifamycin derivatives .
Properties
CAS No. |
13724-92-0 |
|---|---|
Molecular Formula |
C42H56N2O12S |
Molecular Weight |
813.0 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-(pyrrolidin-1-ylmethylsulfanyl)-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate |
InChI |
InChI=1S/C42H56N2O12S/c1-20-13-12-14-21(2)41(52)43-31-35(49)29-28(36(50)39(31)57-19-44-16-10-11-17-44)30-38(25(6)34(29)48)56-42(8,40(30)51)54-18-15-27(53-9)22(3)37(55-26(7)45)24(5)33(47)23(4)32(20)46/h12-15,18,20,22-24,27,32-33,37,46-50H,10-11,16-17,19H2,1-9H3,(H,43,52)/b13-12+,18-15+,21-14-/t20-,22+,23+,24+,27-,32-,33+,37+,42-/m0/s1 |
InChI Key |
BLDRBWAFMLTIOA-WHPTZXDASA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C(=C2SCN5CCCC5)O)O)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2SCN5CCCC5)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


